![molecular formula C23H29N B1295000 [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- CAS No. 59454-35-2](/img/structure/B1295000.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-

Vue d'ensemble

Description

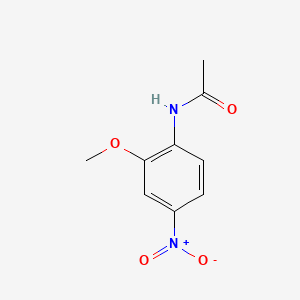

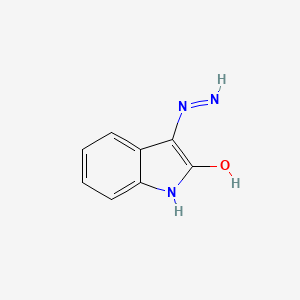

“[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-”, also known as BPCN, is a widely studied organic compound. It has a molecular formula of C23H29N and a molar mass of 319.492 .

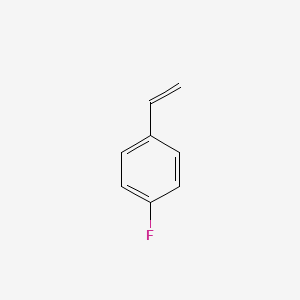

Molecular Structure Analysis

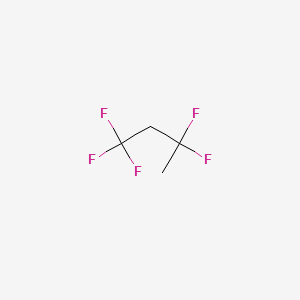

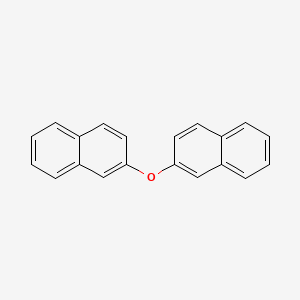

The molecular structure of “[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-” is complex. It is composed of a biphenyl backbone with a decyl (10 carbon) chain attached to the 4’ position and a nitrile group attached to the 4 position .Physical and Chemical Properties Analysis

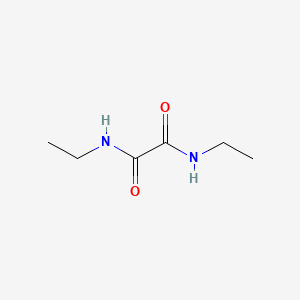

The physical and chemical properties of “[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-” include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .Applications De Recherche Scientifique

Environmental Remediation

PCB Remediation : PCBs, sharing structural similarities with biphenyl compounds, have been extensively studied due to their environmental persistence and toxicity. Research has focused on remediation strategies for PCB-contaminated soils and sediments, highlighting methods like microbial degradation, chemical dehalogenation, and adsorption techniques using activated carbon. These studies suggest that advanced remediation technologies, including supercritical water oxidation and nanoscale zero-valent iron, could be applicable for similar compounds, emphasizing the need for continued research to develop effective strategies for biphenyl derivatives (Jing, Fusi, & Kjellerup, 2018).

Chemical Analysis and Detection

Analytical Techniques : The detection and analysis of PCBs and similar compounds in environmental samples have advanced significantly, incorporating methods like gas chromatography and mass spectrometry. These analytical techniques could be adapted for the detection of specific biphenyl derivatives, aiding in monitoring their presence and concentrations in various matrices. The development of sensitive, accurate, and cost-effective analytical methods is crucial for environmental surveillance and research on biphenyl derivatives (Muir & Sverko, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 4-Acetylbiphenyl, indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Mécanisme D'action

Target of Action

The primary target of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile (also known as 4-(4-decylphenyl)benzonitrile, 10cb, or 4-Cyano-4’-decylbiphenyl) is the alkyl chains on metal surfaces . The compound interacts with these targets to facilitate the construction of nanostructures through covalent interlinking of molecular building blocks .

Mode of Action

The compound undergoes a stepwise dehydrogenative homocoupling process on the Cu(110) substrate . This process proceeds from the intact alkyl chain, via dehydrogenative intermediates, to the formation of diverse final coupling products .

Biochemical Pathways

The dehydrogenative homocoupling of alkyl chains is a key biochemical pathway affected by 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile . This pathway is crucial for the on-surface synthesis involving hydrocarbons, which is of interest in fabricating novel carbon nanostructures and nanomaterials .

Pharmacokinetics

The compound’s interaction with metal surfaces suggests that its bioavailability may be influenced by the chemical reactivity of the substrate .

Result of Action

The action of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile results in the formation of diverse final coupling products through the dehydrogenative homocoupling of alkyl chains . This contributes to the construction of nanostructures on metal surfaces .

Action Environment

The action, efficacy, and stability of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile are influenced by environmental factors such as the chemical reactivity of the substrate . For instance, the Cu(110) substrate was employed in one study due to its relatively high chemical reactivity .

Propriétés

IUPAC Name |

4-(4-decylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)23-17-13-21(19-24)14-18-23/h11-18H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGZJMAYDWXROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069332 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59454-35-2 | |

| Record name | 4-Decyl-4′-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59454-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059454352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-decyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the presence of a polar solvent like acetone affect the phase transitions in 10CB?

A: Introducing acetone into 10CB has a notable impact on its phase transition behavior []. While pure 10CB exhibits a single isotropic to smectic-A (I-SmA) transition within a specific temperature range, the addition of acetone induces a second, lower-temperature transition. This new transition, identified as a smectic-smectic transition, suggests the emergence of an intermediate smectic phase stabilized by the interaction between 10CB and acetone molecules []. The acetone molecules are thought to partially screen the intermolecular forces within 10CB, leading to the formation of this additional phase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)